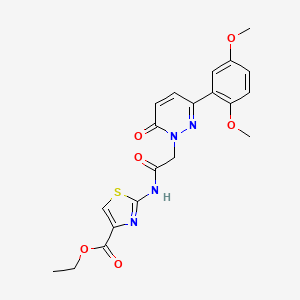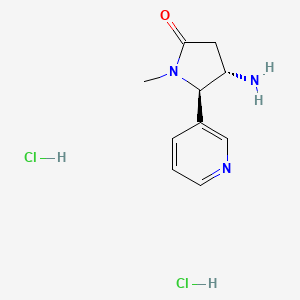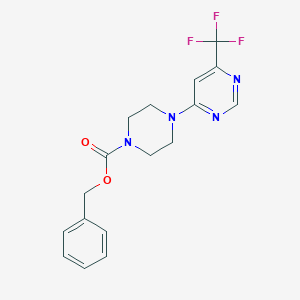
8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one” is a ligand that has been studied for its potential interactions with various proteins . It has been found to have affinity for the isolated recombinant JAK1 and JAK2 kinase domain .
Molecular Structure Analysis
The molecular structure of this compound includes a difluoropiperidine-1-carbonyl group attached to an indolizinone structure . The presence of the difluoropiperidine group may contribute to the compound’s reactivity and interactions with proteins.Chemical Reactions Analysis
The compound has been studied for its ability to inhibit wild type and V804M mutant RET kinase . This suggests that it may undergo chemical reactions with these proteins, potentially altering their function.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Selective Oxyfunctionalization of Ketones : A study by Ren, Liu, and Guo (1996) explored the use of 4-Methoxy-2,2,6,6-tetramethyl-1-oxopiperidinium chloride for oxyfunctionalization of enolizable ketones, offering insights into the potential applications of similar compounds in organic synthesis (Ren, Liu, & Guo, 1996).
Efficient Synthesis of Piperidine Derivatives : Okitsu, Suzuki, and Kobayashi (2001) developed new methods for preparing piperidine derivatives, highlighting the importance of such compounds in synthetic chemistry, which could be related to the synthesis and applications of the target compound (Okitsu, Suzuki, & Kobayashi, 2001).
Medicinal Chemistry and Biological Activity
Antibacterial Agents Synthesis : Sánchez et al. (1995) investigated the antibacterial activity of certain quinolone carboxylic acids, demonstrating how structural modifications in compounds similar to the target molecule can influence biological activity (Sánchez et al., 1995).
Synthesis of Fluorinated Piperidines : Surmont et al. (2010) evaluated synthetic strategies for 3,3-difluoropiperidines, which are structurally related to the target compound and are significant in medicinal chemistry for their potential biological activities (Surmont et al., 2010).
Chemical Properties and Reactivity
Novel Routes to Difluoropiperidines : Verniest et al. (2008) described a new synthetic pathway for 3,3-difluoropiperidines, providing insights into the chemical reactivity and potential applications of compounds related to the target molecule (Verniest et al., 2008).
Single-Step Synthesis of Tetrahydroindolizines : Capomolla, Lim, and Zhang (2015) achieved the synthesis of 5,6,7,8-tetrahydroindolizines in a single step, which could be relevant for the synthesis and study of compounds like the target molecule (Capomolla, Lim, & Zhang, 2015).
Wirkmechanismus
Eigenschaften
IUPAC Name |
8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-2,3-dihydro-1H-indolizin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c1-22-11-9-12(20)19-6-2-3-10(19)13(11)14(21)18-7-4-15(16,17)5-8-18/h9H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUPOSMEDRDQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)N3CCC(CC3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4,4-difluoropiperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2922967.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2922968.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2922969.png)
![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2922971.png)



![(4-Chlorophenyl)-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2922981.png)
![3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922982.png)

![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone](/img/structure/B2922986.png)
